molecular formula C4H7NaO4S B152873 Sodium 3-methoxy-3-oxopropane-1-sulfinate CAS No. 90030-48-1

Sodium 3-methoxy-3-oxopropane-1-sulfinate

Cat. No.: B152873
CAS No.: 90030-48-1
M. Wt: 174.15 g/mol
InChI Key: YICFALDKKMHFLT-UHFFFAOYSA-M
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Description

Sodium 3-methoxy-3-oxopropane-1-sulfinate is an organic sulfur compound with the molecular formula C₄H₇NaO₄S. It is commonly used as a reagent in organic synthesis, particularly for the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions .

Mechanism of Action

Target of Action

Sodium 3-methoxy-3-oxopropane-1-sulfinate is a chemical reagent that primarily targets aryl and benzyl halides . These halides play a crucial role in organic synthesis, serving as starting materials for a wide range of reactions.

Mode of Action

This compound facilitates the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions

Result of Action

The primary result of this compound’s action is the formation of sulfonimides from aryl and benzyl halides . Sulfonimides have various applications in medicinal chemistry and materials science, suggesting that this compound’s action could have significant implications in these areas.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is known to act under basic conditions , indicating that its efficacy could be affected by the acidity or alkalinity of its environment. Its stability could also be influenced by storage conditions, with recommendations for storage in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

It is known to play a role in the conversion of aryl and benzyl halides to their corresponding sulfonimides . This suggests that Sodium 3-methoxy-3-oxopropane-1-sulfinate may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to facilitate the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-methoxy-3-oxopropane-1-sulfinate can be synthesized by reacting 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stirring the mixture at room temperature overnight. The product is then extracted and purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methoxy-3-oxopropane-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfonamides, and Grignard reagents. The reactions are typically carried out under basic conditions, often using solvents like DMSO or dichloromethane .

Major Products

The major products formed from these reactions include sulfinates, sulfonimides, and organolithium compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-methoxy-3-oxopropane-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its methoxy and oxo groups provide additional reactivity compared to other sulfinates, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFALDKKMHFLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635411
Record name Sodium 3-methoxy-3-oxopropane-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90030-48-1
Record name Sodium 3-methoxy-3-oxopropane-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-Methyl 3-Sulfinopropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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